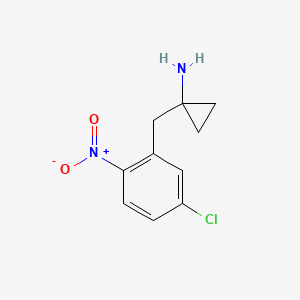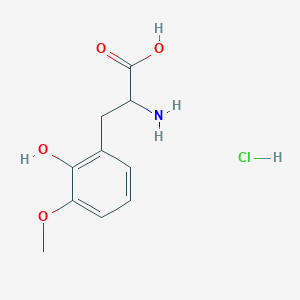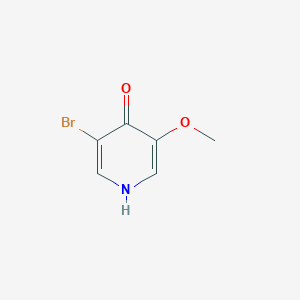![molecular formula C12H14ClN3 B13584765 2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride](/img/structure/B13584765.png)
2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride is a heterocyclic compound that contains both pyrazole and pyrazine rings
Preparation Methods
The synthesis of 2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of phenylhydrazine with a suitable diketone or ketoester, followed by cyclization to form the pyrazolo[1,5-a]pyrazine ring system. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable processes.
Chemical Reactions Analysis
2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Condensation: Condensation reactions can occur with aldehydes or ketones to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: It is used in the development of fluorescent materials and sensors due to its unique photophysical properties.
Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses.
Industrial Applications: It is explored for use in the synthesis of advanced materials and as a building block for more complex chemical structures.
Mechanism of Action
The mechanism of action of 2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds have similar structural features but differ in their ring systems and functional groups, leading to different chemical and biological properties.
Pyrrolopyrazines: These compounds contain a pyrrole ring fused with a pyrazine ring and exhibit different biological activities and synthetic routes.
Pyrazine Derivatives: These compounds have a pyrazine ring as a core structure and can be functionalized to achieve various properties and applications.
The uniqueness of this compound lies in its specific combination of structural features and its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C12H14ClN3 |
|---|---|
Molecular Weight |
235.71 g/mol |
IUPAC Name |
2-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;hydrochloride |
InChI |
InChI=1S/C12H13N3.ClH/c1-2-4-10(5-3-1)12-8-11-9-13-6-7-15(11)14-12;/h1-5,8,13H,6-7,9H2;1H |
InChI Key |
RDLTXSUBJIRZCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=CC(=N2)C3=CC=CC=C3)CN1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dichloro[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-(+)-1,2-diphenylethylenediamine)ruthenium(II)](/img/structure/B13584684.png)
![1-methanesulfonyl-5-[2-(3-methylphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-indole](/img/structure/B13584688.png)
![2-[({2-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]-1,3-benzoxazole](/img/structure/B13584692.png)
![1-{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanamine](/img/structure/B13584695.png)


![rac-(2R,3S)-2-[5-(4-methoxyphenyl)pyridin-3-yl]oxolan-3-aminedihydrochloride,trans](/img/structure/B13584718.png)



![rac-tert-butyl N-[(3R,4S)-4-[difluoro(phenyl)methyl]pyrrolidin-3-yl]carbamate hydrochloride](/img/structure/B13584752.png)

![1-[3-Fluoro-4-(propan-2-yl)phenyl]ethan-1-one](/img/structure/B13584786.png)

